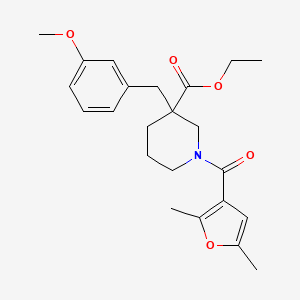![molecular formula C12H10BrNO4S B5151264 N-[(4-bromo-1-naphthyl)sulfonyl]glycine](/img/structure/B5151264.png)
N-[(4-bromo-1-naphthyl)sulfonyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-bromo-1-naphthyl)sulfonyl]glycine, also known as BPG or BrNSG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
科学研究应用
N-[(4-bromo-1-naphthyl)sulfonyl]glycine has been found to have potential applications in various areas of scientific research. One of the most significant applications of N-[(4-bromo-1-naphthyl)sulfonyl]glycine is in the field of cancer research. Studies have shown that N-[(4-bromo-1-naphthyl)sulfonyl]glycine can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[(4-bromo-1-naphthyl)sulfonyl]glycine has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用机制
The exact mechanism of action of N-[(4-bromo-1-naphthyl)sulfonyl]glycine is not fully understood. However, studies have suggested that N-[(4-bromo-1-naphthyl)sulfonyl]glycine may inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-[(4-bromo-1-naphthyl)sulfonyl]glycine may also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-[(4-bromo-1-naphthyl)sulfonyl]glycine has been found to have several biochemical and physiological effects. Studies have shown that N-[(4-bromo-1-naphthyl)sulfonyl]glycine can inhibit the activity of COX-2 and LOX, leading to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes. N-[(4-bromo-1-naphthyl)sulfonyl]glycine has also been found to induce apoptosis in cancer cells, leading to a decrease in tumor growth.
实验室实验的优点和局限性
N-[(4-bromo-1-naphthyl)sulfonyl]glycine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-[(4-bromo-1-naphthyl)sulfonyl]glycine is also water-soluble, making it easy to administer in cell culture experiments. However, N-[(4-bromo-1-naphthyl)sulfonyl]glycine has some limitations, including its relatively low potency and selectivity compared to other compounds.
未来方向
There are several future directions for the research on N-[(4-bromo-1-naphthyl)sulfonyl]glycine. One potential area of research is the development of more potent and selective analogs of N-[(4-bromo-1-naphthyl)sulfonyl]glycine. Another area of research is the investigation of the potential use of N-[(4-bromo-1-naphthyl)sulfonyl]glycine in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, the mechanism of action of N-[(4-bromo-1-naphthyl)sulfonyl]glycine needs to be further elucidated to better understand its potential applications in various areas of scientific research.
Conclusion
In conclusion, N-[(4-bromo-1-naphthyl)sulfonyl]glycine is a chemical compound that has potential applications in various areas of scientific research. Its synthesis method is relatively simple, and it has been found to have anti-inflammatory and anti-cancer properties. N-[(4-bromo-1-naphthyl)sulfonyl]glycine has several advantages for lab experiments, including its stability and water solubility. However, its potency and selectivity are relatively low compared to other compounds. Future research on N-[(4-bromo-1-naphthyl)sulfonyl]glycine should focus on developing more potent and selective analogs, investigating its potential use in combination with other drugs, and further elucidating its mechanism of action.
合成方法
The synthesis of N-[(4-bromo-1-naphthyl)sulfonyl]glycine involves the reaction of 4-bromo-1-naphthalenesulfonyl chloride with glycine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-[(4-bromo-1-naphthyl)sulfonyl]glycine.
属性
IUPAC Name |
2-[(4-bromonaphthalen-1-yl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4S/c13-10-5-6-11(9-4-2-1-3-8(9)10)19(17,18)14-7-12(15)16/h1-6,14H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDCMFXGZPSNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromonaphthalen-1-yl)sulfonyl]glycine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 6-methyl-4-[5-(4-nitrophenyl)-2-furyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5151185.png)
![N-(3-ethoxypropyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5151199.png)
![1-(3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanoyl)azocane](/img/structure/B5151203.png)
![1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one](/img/structure/B5151209.png)
![ethyl (2-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetate](/img/structure/B5151214.png)
![1-(2,3-dimethylphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5151217.png)
![3-{1-[4-(benzyloxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B5151228.png)
![2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5151235.png)
![N-[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5151240.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5151246.png)
![3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B5151271.png)
![methyl 4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5151282.png)

